4-Ethyl-3-hexanol
Overview
Description
Synthesis Analysis
The synthesis of alcohols similar to 4-Ethyl-3-hexanol often involves cascade engineered processes or catalytic methods. For instance, a related compound, 2-Ethyl-1-hexanol, has been synthesized from n-butanal using a trifunctional mixed metal oxide catalyst under solventless conditions. This process highlights the efficiency of catalytic systems in synthesizing complex alcohols through one-pot reactions, potentially applicable to the synthesis of 4-Ethyl-3-hexanol as well (Patankar & Yadav, 2017).
Scientific Research Applications
Catalyst in Polymerization : 4-Ethyl-3-hexanol is used as a catalyst in the ring-opening copolymerization reaction between cyclohexene oxide and CO2, as described by Pankhurst et al. (2019) in their study published in Dalton Transactions (Pankhurst et al., 2019).
NMR Experiments : It is utilized in nonionic liquid crystalline media for partial alignment of biological macromolecules in a magnetic field, which is critical for NMR experiments. This application was explored by Rückert and Otting (2000) in the Journal of the American Chemical Society (Rückert & Otting, 2000).
Study of Relaxation in Alcohols : The research by Murthy and Tyagi (2002) in the Journal of Chemical Physics investigated the structural relaxation in alcohols, with specific reference to 4-Ethyl-3-hexanol (Murthy & Tyagi, 2002).
Emission Reduction in Diesel Engines : An additive derivative, 2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl hexanoate, based on 4-Ethyl-3-hexanol, is identified as effective in reducing emissions in diesel engines, as found by Oprescu et al. (2014) in Fuel Processing Technology (Oprescu et al., 2014).
Plasticizer Industry : It's essential in the plasticizer industry as a precursor for bis diesters (2-ethyl hexyl) phthalate (DEHP), according to Virgana et al. (2018) in the International Journal of Engineering & Technology (Virgana et al., 2018).
Solvent Extraction : 4-Ethyl-3-hexanol is used for extracting pentavalent vanadium from solutions, achieving high extraction yields, as researched by Razavi et al. (2017) in Separation and Purification Technology (Razavi et al., 2017).
Fragrance Ingredient : It also serves as a fragrance ingredient in various applications, as documented by McGinty et al. (2010) in Food and Chemical Toxicology (McGinty et al., 2010).
Heat Transformer Performance : In an experimental study, adding 4-Ethyl-3-hexanol to a lithium bromide mixture in a heat transformer showed significant improvements in performance, as explored by Rivera and Cerezo (2005) in the International Journal of Energy Research (Rivera & Cerezo, 2005).
Indoor Air Pollution Study : This compound was studied for its role in indoor air pollution and associated health effects by Sakai et al. (2006) in the Journal of Environmental Monitoring (Sakai et al., 2006).
Advanced Control in Petro-Chemical Processes : Its role in the development and implementation of modern control algorithms for petro-chemical processes was discussed by Rusu-Both (2017) (Rusu-Both, 2017).
properties
IUPAC Name |
4-ethylhexan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-7(5-2)8(9)6-3/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJLCKCCKQMGKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401037127 | |
Record name | 4-Ethyl-3-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3-hexanol | |
CAS RN |
19780-44-0 | |
Record name | 3-Hexanol, 4-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexanol, 4-ethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethyl-3-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hexanol, 4-ethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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